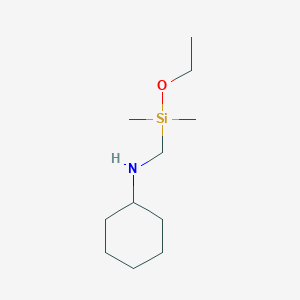
N-((Ethoxydimethylsilyl)methyl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((Ethoxydimethylsilyl)methyl)cyclohexanamine is an organosilicon compound with the molecular formula C12H27NO2Si. It is a derivative of silane, featuring a cyclohexylaminomethyl group attached to an ethoxydimethylsilane backbone. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((Ethoxydimethylsilyl)methyl)cyclohexanamine typically involves the reaction of cyclohexylamine with ethoxydimethylchlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction can be represented as follows:
Cyclohexylamine+Ethoxydimethylchlorosilane→this compound+HCl
The reaction is typically conducted under an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-((Ethoxydimethylsilyl)methyl)cyclohexanamine undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Silanols and ethanol.
Condensation: Siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-((Ethoxydimethylsilyl)methyl)cyclohexanamine is utilized in several scientific research applications, including:
Chemistry: As a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: In the modification of biomolecules for enhanced stability and functionality.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of N-((Ethoxydimethylsilyl)methyl)cyclohexanamine involves its ability to form stable bonds with various substrates through its silane group. The ethoxy groups can be hydrolyzed to form silanols, which can then condense to form siloxane bonds. The amino group can participate in nucleophilic substitution reactions, allowing the compound to interact with a wide range of molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylethoxysilane: Similar in structure but lacks the cyclohexylaminomethyl group.
Diethoxydimethylsilane: Contains two ethoxy groups and two methyl groups attached to silicon.
(N-cyclohexylaminomethyl)triethoxysilane: Contains three ethoxy groups instead of one.
Uniqueness
N-((Ethoxydimethylsilyl)methyl)cyclohexanamine is unique due to the presence of the cyclohexylaminomethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring strong and stable bonds with various substrates.
Eigenschaften
CAS-Nummer |
18023-58-0 |
|---|---|
Molekularformel |
C11H25NOSi |
Molekulargewicht |
215.41 g/mol |
IUPAC-Name |
N-[[ethoxy(dimethyl)silyl]methyl]cyclohexanamine |
InChI |
InChI=1S/C11H25NOSi/c1-4-13-14(2,3)10-12-11-8-6-5-7-9-11/h11-12H,4-10H2,1-3H3 |
InChI-Schlüssel |
ONMZDUZITBNSEH-UHFFFAOYSA-N |
SMILES |
CCO[Si](C)(C)CNC1CCCCC1 |
Kanonische SMILES |
CCO[Si](C)(C)CNC1CCCCC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













